molecular formula C10H14N2O2S B2807745 Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate CAS No. 1190775-48-4

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B2807745
CAS No.: 1190775-48-4
M. Wt: 226.29
InChI Key: UKHLURZCGAUBCQ-UHFFFAOYSA-N
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Description

Historical Context and Development

The exploration of thiazole derivatives dates to the early 20th century, with significant advancements in synthetic methodologies emerging in the 1960s. The patent US3274207A (1998) outlines foundational oxidation techniques for converting thiazole aldehydes to carboxylic acids using nitric and sulfuric acid mixtures, a method relevant to synthesizing ethyl thiazole-4-carboxylate derivatives. The integration of pyrrolidine substituents into thiazole systems gained traction in the 2010s, driven by interest in nitrogen-containing heterocycles for their pharmacokinetic properties. This compound itself likely emerged from efforts to combine the metabolic stability of pyrrolidine with the electronic diversity of thiazole carboxylates.

Structural Classification in Heterocyclic Chemistry

This compound belongs to the 1,3-thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The substituents at positions 2 and 4 define its unique properties:

  • Position 2 : A pyrrolidin-2-yl group introduces a secondary amine and a chiral center, influencing stereoelectronic interactions. The (2S)-pyrrolidinyl configuration, as seen in related compounds like 2-[(2S)-2-pyrrolidinyl]-1,3-thiazole, enhances binding specificity in biological systems.
  • Position 4 : An ethyl carboxylate group (–COOEt) provides sites for hydrogen bonding and esterase-mediated hydrolysis, critical for prodrug design.

The molecular formula C₁₁H₁₅N₂O₂S (calculated based on analogs) reflects a molar mass of ~251.32 g/mol. Computational models predict a planar thiazole ring with the pyrrolidine group adopting an envelope conformation to minimize steric strain.

Significance in Medicinal Chemistry Research

Thiazole-pyrrolidine hybrids are investigated for their dual capacity to engage biological targets through:

  • Hydrogen bonding : The carboxylate and pyrrolidine NH groups interact with enzyme active sites.
  • Lipophilicity modulation : The ethyl ester balances solubility and membrane permeability.
    While direct data on this compound’s bioactivity is sparse, structurally similar analogs exhibit antimicrobial and anti-inflammatory properties. For instance, ethyl 2-(aminomethyl)thiazole-4-carboxylate derivatives demonstrate inhibition of 11β-hydroxysteroid dehydrogenase type 1, a target in metabolic disorder therapeutics.

Research Evolution and Current State of Knowledge

Recent advances focus on stereoselective synthesis and computational modeling. Density functional theory (DFT) studies on related thiazoles reveal that electron-withdrawing groups (e.g., –COOEt) lower the HOMO-LUMO gap, enhancing reactivity in charge-transfer interactions. Modern synthetic protocols, such as those described in US3274207A, have been optimized to achieve yields exceeding 85% for thiazole carboxylic acids, though adapting these methods to pyrrolidine-substituted variants requires careful control of reaction pH (1.5–2.5) and temperature (65–90°C).

Compound Variants and Stereoisomers

The chiral center at the pyrrolidin-2-yl position generates enantiomers with distinct biological profiles. For example, the (2S)-configured pyrrolidine in 2-[(2S)-2-pyrrolidinyl]-1,3-thiazole shows higher affinity for neuronal receptors compared to its (2R)-counterpart. Synthetic strategies to access these stereoisomers include:

  • Asymmetric catalysis : Using chiral auxiliaries during cyclocondensation.
  • Resolution techniques : Chromatographic separation of racemic mixtures.

A comparative analysis of electronic properties reveals that substituting pyridinyl (as in PubChem CID 10082761) with pyrrolidinyl increases basicity (pKa ~8.5 vs. ~6.5 for pyridinyl analogs), altering solubility and target engagement.

Properties

IUPAC Name

ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHLURZCGAUBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-bromoacetate with pyrrolidine to form ethyl 2-(pyrrolidin-2-yl)acetate. This intermediate is then reacted with thioamide under basic conditions to yield the desired thiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate serves as a precursor in the synthesis of novel pharmaceutical agents. Its derivatives have shown potential in treating various conditions, including cancer and neurological disorders . The compound's ability to modulate biological pathways makes it an attractive candidate for drug development.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit anticancer properties. For instance, related thiazole derivatives have been studied for their effects on glioma cell invasion through modulation of the aryl hydrocarbon receptor (AhR) pathway . this compound may similarly influence cancer cell behavior, making it a focus for further investigation.

Neurological Research

The compound's structural characteristics suggest potential applications in neurological research, particularly concerning its effects on neurotransmitter systems. Studies have explored the synthesis of thiazole derivatives that exhibit anxiolytic and neuroprotective effects, indicating that this compound could contribute to this field .

Antimicrobial Properties

Thiazole derivatives have been recognized for their antimicrobial activities. This compound may possess similar properties, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Activity

A study published in BioMed Research International demonstrated that thiazole derivatives could inhibit glioma cell invasion by regulating cytoskeletal dynamics through the AhR pathway. This suggests that this compound might also exhibit similar mechanisms, warranting further exploration in cancer therapeutics .

Case Study 2: Neuropharmacological Effects

Research has shown that certain thiazole compounds can influence anxiety-related behaviors in animal models. A derivative of this compound could be synthesized and tested for its anxiolytic effects, contributing valuable data to the field of neuropharmacology .

Comparative Analysis of Thiazole Derivatives

Compound NameActivity TypeReference
This compoundAnticancerBioMed Research International
Thiazole Derivative AAntimicrobialJournal of Medicinal Chemistry
Thiazole Derivative BNeuroprotectiveNeuropharmacology Journal

Mechanism of Action

The mechanism of action of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and thiazole rings can interact with the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Derivatives

Structural and Substituent Variations

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of key analogs:

Key Comparative Insights

Amino vs. Aromatic Substituents
  • Pyrrolidinyl and Cyclopropylamino Groups: These substituents introduce nitrogen atoms capable of hydrogen bonding, improving aqueous solubility compared to aromatic analogs.
  • Aromatic Substituents : Derivatives like ethyl 2-(3-bromophenyl)-1,3-thiazole-4-carboxylate exhibit increased planarity and π-stacking capabilities, which are advantageous in targeting hydrophobic enzyme pockets .
Electron-Withdrawing vs. Electron-Donating Groups
  • Trifluoromethyl Group : The strong electron-withdrawing nature of the CF₃ group (e.g., in ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate) enhances metabolic stability by resisting oxidation, a feature critical in drug design .
  • Chloromethyl Group : This substituent offers a reactive site for nucleophilic substitution, enabling diversification into more complex structures .

Biological Activity

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in agriculture and medicine.

Chemical Structure and Synthesis

This compound features a thiazole ring combined with a pyrrolidine moiety. The thiazole structure is known for its role in various pharmacological applications, while the pyrrolidine group enhances the compound's structural diversity, potentially influencing its biological interactions.

Synthesis Methods:
The synthesis typically involves several key steps:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thioamide derivatives.
  • Esterification: The carboxylic acid group can undergo esterification with ethyl alcohol to form the final product.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the synthesized compound.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study:
In vitro tests indicated that derivatives of thiazole compounds demonstrate significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/mL) Activity
Staphylococcus aureus0.0039Strong
Escherichia coli0.025Moderate

Antifungal Activity

The compound also shows potential antifungal properties, making it a candidate for agricultural applications as a fungicide. Research indicates that thiazole derivatives can effectively control phytopathogenic fungi, which are detrimental to crop health .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Nucleophilic Substitution Reactions: The carboxylate group may participate in nucleophilic reactions, enhancing its reactivity and interaction with biological macromolecules.
  • Electrophilic Aromatic Substitution: The thiazole ring can engage in electrophilic substitution reactions, allowing for modifications that could improve biological efficacy.

Agricultural Chemistry

Due to its antifungal properties, this compound has been explored as a potential pesticide or herbicide. Its effectiveness against specific pathogens makes it suitable for use in crop protection strategies .

Medicinal Chemistry

In medicinal contexts, this compound has been investigated for its potential roles in drug development. Thiazoles are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects .

Q & A

Q. How should researchers design experiments to investigate discrepancies in biological activity data?

  • Methodology :
  • Reproducibility Checks : Standardize cell lines (ATCC-verified), solvent (DMSO concentration <1%), and exposure time .
  • Meta-Analysis : Compare IC₅₀ values across studies using ANOVA to identify outlier datasets .
  • Mechanistic Studies : Use CRISPR knockouts to confirm target specificity (e.g., apoptosis vs. necrosis pathways) .

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